molecular formula C11H17NO4 B3417456 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid CAS No. 1056020-87-1

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

Cat. No. B3417456
CAS RN: 1056020-87-1
M. Wt: 227.26 g/mol
InChI Key: RAOHNBRXEIPXBB-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is a type of bicyclo[2.1.1]hexane, which is a saturated bicyclic structure . These structures are increasingly important in the development of bio-active compounds . The system can be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Chemical Reactions Analysis

The system can readily be derivatized with numerous transformations . This opens the gate to sp3-rich new chemical space . The reaction is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Scientific Research Applications

Biocatalyst Inhibition and Metabolic Engineering

Carboxylic acids, including structures similar to "2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid," are known for their role in biocatalyst inhibition, affecting microbes like Escherichia coli and Saccharomyces cerevisiae. Such compounds can damage cell membranes and decrease internal microbial pH, leading to inhibition. Understanding these mechanisms is crucial for developing metabolic engineering strategies to enhance microbial tolerance to carboxylic acids, which is essential for bio-based chemical production (Jarboe, Royce, & Liu, 2013).

Solvent Applications and Environmental Impact

Research into environmentally friendly solvents has highlighted the potential of certain carboxylic acids and their derivatives. For example, 2-methyloxolane (2-MeOx) has been investigated as a sustainable, bio-based solvent for extracting natural products, offering an eco-friendly alternative to traditional petroleum-based solvents. This work underlines the importance of exploring novel carboxylic acid derivatives for green chemistry applications (Rapinel et al., 2020).

Extraction and Separation Technologies

The recovery of carboxylic acids from aqueous streams, particularly at low concentrations, poses significant challenges. Innovations in liquid-liquid extraction technologies are crucial for efficient separation processes. Studies have explored various solvents and supercritical fluids for this purpose, aiming to improve the energy efficiency and environmental impact of carboxylic acid separation from dilute solutions. These advancements are vital for the sustainable production of carboxylic acids from renewable resources (Djas & Henczka, 2018).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(5-7)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOHNBRXEIPXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C2)C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1056020-87-1
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
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2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
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2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
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2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
Reactant of Route 5
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
Reactant of Route 6
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2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

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